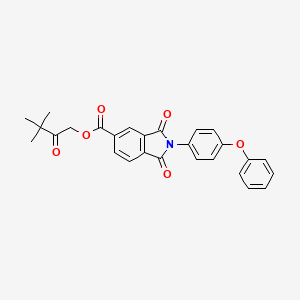
3,3-dimethyl-2-oxobutyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)ISOINDOLE-5-CARBOXYLATE is a complex organic compound with the molecular formula C27H23NO6 and a molecular weight of 457.475 Da . This compound is known for its unique structure, which includes an isoindole core substituted with a phenoxyphenyl group and a dimethyl-oxobutyl ester.
Vorbereitungsmethoden
The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)ISOINDOLE-5-CARBOXYLATE involves several steps, typically starting with the preparation of the isoindole core. This can be achieved through a series of reactions including cyclization and functional group modifications. The phenoxyphenyl group is introduced via a substitution reaction, and the final esterification step involves the addition of the dimethyl-oxobutyl group. Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxyphenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)ISOINDOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindole core and phenoxyphenyl group play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other isoindole derivatives with varying substituents. For example:
3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE: Differing by the phenyl group instead of the phenoxyphenyl group.
3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(2-PHENYLETHYL)ISOINDOLE-5-CARBOXYLATE: Featuring a phenylethyl group. The uniqueness of 3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)ISOINDOLE-5-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H23NO6 |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
(3,3-dimethyl-2-oxobutyl) 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C27H23NO6/c1-27(2,3)23(29)16-33-26(32)17-9-14-21-22(15-17)25(31)28(24(21)30)18-10-12-20(13-11-18)34-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3 |
InChI-Schlüssel |
DMKUADZPDHPAPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


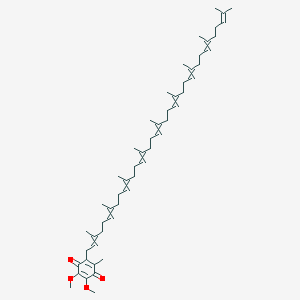
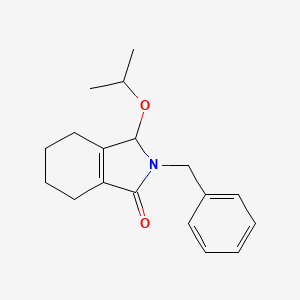
![N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B12461633.png)
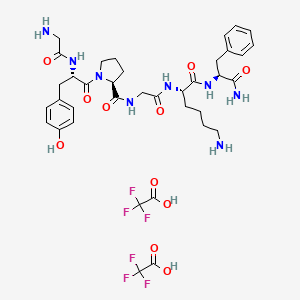
![5-ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-1-one](/img/structure/B12461642.png)
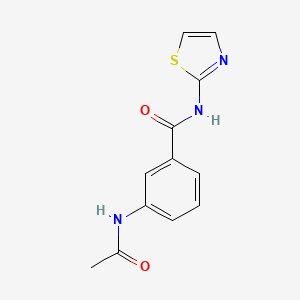
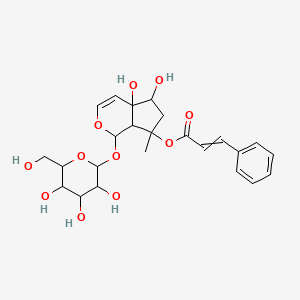
![3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12461657.png)
![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-oxo-2-(piperidin-1-yl)acetohydrazide](/img/structure/B12461658.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12461664.png)
![5-(2,3-dichlorophenyl)-N-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12461665.png)
![Butyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12461668.png)
![1-Dibenzo[b,d]furan-3-yl-3-naphthalen-1-ylurea](/img/structure/B12461674.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12461679.png)
